4-bromo-5-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone
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Overview
Description
4-bromo-5-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone is a chemical compound that belongs to the class of pyridazinones. This compound is characterized by the presence of a bromine atom, a methoxyphenoxy group, and a phenyl group attached to a pyridazinone core. Pyridazinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 4-bromo-5-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone typically involves multiple steps, including the formation of the pyridazinone core and the introduction of the bromine, methoxyphenoxy, and phenyl groups. One common synthetic route involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the Bromine Atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Methoxyphenoxy Group: This step involves the reaction of the intermediate compound with 4-methoxyphenol in the presence of a suitable base.
Introduction of the Phenyl Group: This can be achieved through a Suzuki-Miyaura coupling reaction using phenylboronic acid and a palladium catalyst.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
4-bromo-5-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-5-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
4-bromo-5-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone can be compared with other similar compounds, such as:
4-bromo-2-(4-methoxyphenoxy)thiazole: This compound also contains a bromine atom and a methoxyphenoxy group but has a thiazole core instead of a pyridazinone core.
5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: This compound contains a bromine atom and a methoxy group but has a benzoic acid core.
The uniqueness of this compound lies in its specific combination of functional groups and its pyridazinone core, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
4-bromo-5-(4-methoxyphenoxy)-2-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3/c1-22-13-7-9-14(10-8-13)23-15-11-19-20(17(21)16(15)18)12-5-3-2-4-6-12/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWURXOMVQVPBSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C(=O)N(N=C2)C3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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